2-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
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Description
2-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “2-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one”, is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is believed to have affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, where it acts as an antagonist . Additionally, it has partial agonist activity at the 5-HT1A receptor .
Mode of Action
The compound interacts with its targets (D2, 5-HT2A, and 5-HT7 receptors) by binding to them, thereby inhibiting their activity . This results in changes in neurotransmitter levels and neuronal activity in the brain, which can lead to alterations in mood, cognition, and behavior .
Biochemical Pathways
The compound’s action on D2, 5-HT2A, and 5-HT7 receptors affects various biochemical pathways in the brain. For instance, the inhibition of D2 receptors can affect the dopaminergic pathway, leading to changes in motor control, reward, and cognition . The antagonism of 5-HT2A and 5-HT7 receptors can influence serotonergic pathways, impacting mood, anxiety, and sleep .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include changes in neurotransmitter levels, neuronal activity, and neural circuit function . These changes can lead to alterations in various psychological and physiological processes, including mood, cognition, motor control, reward, anxiety, and sleep .
Action Environment
Environmental factors such as diet, stress, and concurrent medication use can influence the compound’s action, efficacy, and stability. For instance, certain foods or drugs might interact with the compound, altering its absorption, distribution, metabolism, or excretion . Stress can also affect the compound’s efficacy by influencing the body’s physiological response to the drug .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit D2, 5-HT2A, 5-HT7, 5-HT1A, and noradrenaline α2C, with IC50 values of 1.68 nM, 2.03 nM, 0.495 nM, 6.75 nM, and 10.8 nM respectively . The nature of these interactions is primarily antagonistic .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit dopamine-stimulated [35S]GTPγS binding to human dopamine D2L receptors in a dose-dependent manner . It also antagonizes 5-HT-stimulated cAMP accumulation in CHO/h5-HT7 cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to have a partial agonist effect on [35S]GTPγS binding to human 5-HT1A receptor membranes, with a maximum effect of 33% .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. For example, it has been shown to inhibit MAP-induced hyperactivity in rats in a dose-dependent manner, with ED50 values of 2.3 mg/kg, 0.87 mg/kg, 1.6 mg/kg, and 5.0 mg/kg at 1 hour, 2 hours, 4 hours, and 8 hours respectively .
Properties
IUPAC Name |
2-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-18-8-7-16(14-5-6-14)21-25(18)13-19(27)23-9-11-24(12-10-23)20-15-3-1-2-4-17(15)28-22-20/h1-4,7-8,14H,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLPOYRVJNVADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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